1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide
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Overview
Description
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ion linked to an octyl chain, which is further connected to a hydroxyphenylpropanoyl group.
Preparation Methods
The synthesis of 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium salt through the reaction of pyridine with an alkyl halide, such as octyl iodide. This reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting pyridinium salt is then subjected to esterification with (2S)-2-hydroxy-3-phenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or alkoxide ions replace the iodide ion.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions of aromatic hydrocarbons.
Biology: The compound is studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological membranes and proteins.
Medicine: Research is ongoing to explore its use as a drug delivery agent, given its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is employed in the development of new materials, such as ionic liquids and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The pyridinium ion can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyphenylpropanoyl group may also contribute to the compound’s biological activity by interacting with various molecular targets, such as receptors and ion channels .
Comparison with Similar Compounds
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
1-(8-{[(2S)-methoxyphenylacetyl]oxy}octyl)pyridin-1-ium iodide: This compound has a similar structure but features a methoxyphenylacetyl group instead of a hydroxyphenylpropanoyl group, which may result in different biological activities and chemical reactivity.
1-(2-Hydroxy-3-sulfopropyl)pyridinium betaine: This compound contains a sulfopropyl group, making it more hydrophilic and potentially altering its interaction with biological membranes and proteins.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
824432-21-5 |
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Molecular Formula |
C22H30INO3 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl (2S)-2-hydroxy-3-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO3.HI/c24-21(19-20-13-7-5-8-14-20)22(25)26-18-12-4-2-1-3-9-15-23-16-10-6-11-17-23;/h5-8,10-11,13-14,16-17,21,24H,1-4,9,12,15,18-19H2;1H/q+1;/p-1/t21-;/m0./s1 |
InChI Key |
RXGDXSPWORZIDM-BOXHHOBZSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Origin of Product |
United States |
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